(5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Overview
Description
(5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine-2,4-dione core, which is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidine-2,4-dione core through a cyclization reaction. Subsequent steps involve the introduction of the phenyl and diethoxyprop-2-enylphenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong bases, acids, and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving precise temperature control, pressure regulation, and the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it useful for developing new drugs and therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The compound may act as an inhibitor or activator of certain pathways, depending on its binding affinity and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-10-17-13-16(15-20(28-5-2)21(17)29-6-3)14-19-22(26)25(23(27)24-19)18-11-8-7-9-12-18/h4,7-9,11-15H,1,5-6,10H2,2-3H3,(H,24,27)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKCOTMACWIHFT-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)CC=C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)CC=C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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